molecular formula C20H20ClNO2 B5322551 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

カタログ番号 B5322551
分子量: 341.8 g/mol
InChIキー: KIJFHYIAHRWDCD-BOPFTXTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of biological effects.

作用機序

3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 works by stimulating the activity of sGC, an enzyme that converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the production of cGMP, this compound 41-2272 promotes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a reduction in blood pressure. This compound 41-2272 has also been shown to inhibit platelet aggregation, which reduces the risk of blood clots. In addition, this compound 41-2272 has been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines, which are involved in the inflammatory response.

実験室実験の利点と制限

One advantage of 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 is that it has been extensively studied in preclinical and clinical trials, which makes it a well-characterized compound. Another advantage is that it has a relatively long half-life, which allows for sustained effects. One limitation of this compound 41-2272 is that it has relatively low potency compared to other sGC stimulators, which may limit its effectiveness in certain applications.

将来の方向性

There are several potential future directions for the study of 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272. One direction is the development of more potent sGC stimulators that can be used in the treatment of pulmonary hypertension and other diseases. Another direction is the investigation of the effects of this compound 41-2272 in combination with other drugs, such as phosphodiesterase inhibitors, which may have synergistic effects. Finally, the development of novel delivery systems for this compound 41-2272, such as inhalable formulations, may improve its efficacy and reduce side effects.

合成法

The synthesis of 3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 involves the reaction of 4-sec-butoxy-3-methoxyaniline with 4-chlorobenzaldehyde in the presence of a base, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained after purification through column chromatography.

科学的研究の応用

3-(4-sec-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have vasodilatory effects, which make it a potential candidate for the treatment of pulmonary hypertension, a condition characterized by increased blood pressure in the lungs. This compound 41-2272 has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

特性

IUPAC Name

(E)-3-(4-butan-2-yloxy-3-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-4-14(2)24-19-10-5-15(12-20(19)23-3)11-17(13-22)16-6-8-18(21)9-7-16/h5-12,14H,4H2,1-3H3/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJFHYIAHRWDCD-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。